2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a boronic ester group, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.
Boronic Ester Formation: The final step involves the formation of the boronic ester by reacting the thiazole-piperazine intermediate with pinacol borane under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions, respectively.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Phenols: From hydrolysis of the boronic ester group.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in neutron capture therapy and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron donor, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Thiazole-5-boronic Acid Pinacol Ester
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
- 4-Ethyl-2-(N-methylpiperazin-1-yl)thiazole-5-boronic Acid Pinacol Ester
Uniqueness
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester stands out due to its unique combination of a thiazole ring, piperazine moiety, and boronic ester group. This structural arrangement provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-16-12(21-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQPNCNEKJRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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